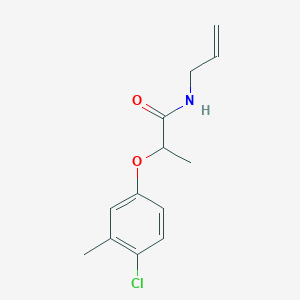![molecular formula C15H23ClN2O2S B4506379 4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H23ClN2O2S and its molecular weight is 330.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1168768 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Synthesis and Structural Characterization for HIV Prevention
Research has demonstrated interest in methylbenzenesulfonamide derivatives due to their active groups like pyridine, benzenesulfonyl, and bromine atom, indicating potential in the development of HIV-1 infection prevention treatments. One study prepared novel compounds through synthesis processes involving intermediates derived from N-Benzyl-4-piperidone, highlighting their candidacy for drug development due to their bioactivity characterization (Cheng De-ju, 2015).
Membrane-bound Phospholipase A2 Inhibitors
A series of substituted benzenesulfonamides were prepared and evaluated for their potential as inhibitors of membrane-bound phospholipase A2, a crucial enzyme implicated in inflammatory processes. Certain derivatives showed significant potency in inhibiting arachidonic acid liberation, which could have implications for developing treatments for conditions like myocardial infarction (H. Oinuma et al., 1991).
Pharmacology
5-HT6 Receptor Antagonist for Cognitive Enhancement
The compound SB-399885 has been identified as a potent, selective antagonist of the 5-HT6 receptor, displaying significant selectivity and brain penetration. Its ability to enhance cognitive functions in animal models suggests potential therapeutic utility in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (W. Hirst et al., 2006).
Propiedades
IUPAC Name |
4-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-13-4-2-10-18(12-13)11-3-9-17-21(19,20)15-7-5-14(16)6-8-15/h5-8,13,17H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQBTPWSVBVDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4506318.png)
![N-(2-fluorophenyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4506320.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4506324.png)
![4-methoxy-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4506332.png)
![1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4506338.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4506349.png)

![ethyl 4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B4506373.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
![N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4506397.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2,2-dimethylpropanamide](/img/structure/B4506405.png)
